Product packaging for 3-(Naphthalen-2-yl)pyridine(Cat. No.:)

3-(Naphthalen-2-yl)pyridine

Cat. No.: B10842606
M. Wt: 205.25 g/mol
InChI Key: JVWGLICJXUMGHN-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)pyridine is a polycyclic aromatic compound featuring a pyridine moiety directly linked to a naphthalene system. This structure makes it a versatile and valuable intermediate in various research fields, particularly in medicinal chemistry and organic synthesis. In pharmaceutical research, the naphthalene-pyridine scaffold is a key structural motif in developing bioactive molecules. For instance, similar structural frameworks have been identified in potent and selective inhibitors of enzymes like aldosterone synthase (CYP11B2), a target for cardiovascular diseases . Furthermore, such polycyclic pyridine derivatives are explored for their potential antiviral activities . In synthetic chemistry, this compound serves as a fundamental building block. Recent advances in skeletal editing allow pyridine rings to be transformed into all-carbon aromatic frameworks, providing a direct route to complex organic molecules like naphthalene-1,3-dialdehydes from 3-arylpyridine precursors . The inherent properties of the pyridine ring, including its water solubility, stability, and capacity to form hydrogen bonds, are frequently leveraged to improve the characteristics of potential pharmaceutical agents . This compound is intended for research applications as a synthetic intermediate. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N B10842606 3-(Naphthalen-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

3-naphthalen-2-ylpyridine

InChI

InChI=1S/C15H11N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h1-11H

InChI Key

JVWGLICJXUMGHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Naphthalen 2 Yl Pyridine and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing efficient routes to biaryl compounds like 3-(naphthalen-2-yl)pyridine. Various metals, including palladium, copper, and rhodium, have been successfully employed in these transformations.

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura, Negishi, Sonogashira)

Palladium catalysis is at the forefront of cross-coupling chemistry, with several named reactions being particularly relevant for the synthesis of this compound.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. nih.gov This reaction typically involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.govacs.org For the synthesis of this compound, this would involve the reaction of a pyridine-based boronic acid or ester with a 2-halonaphthalene, or a naphthalene-based boronic acid with a 3-halopyridine. The reaction is known for its high tolerance of various functional groups and its use of relatively non-toxic and stable organoboron reagents. nih.govacs.org Palladium(II) complexes with bulky ligands bearing a naphthalene (B1677914) core have been explored for Suzuki-Miyaura coupling reactions. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis
Reactant 1Reactant 2Palladium CatalystBaseProductYield
Aryl HalideArylboronic AcidPd(OAc)2/LigandK2CO3BiarylGood to Excellent
Heteroaryl HalideArylboronic AcidPdCl2(dppf)Na2CO3HeterobiarylHigh

The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is highly effective for the formation of C-C bonds and is compatible with a wide range of functional groups. wikipedia.orgorgsyn.org The synthesis of this compound via Negishi coupling would involve the reaction of a pyridylzinc halide with a 2-halonaphthalene or a naphthalenylzinc halide with a 3-halopyridine. orgsyn.org The reaction's versatility extends to coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While this reaction is primarily used to synthesize enynes and arylalkynes, it can be a strategic step in a multi-step synthesis of this compound. wikipedia.orglibretexts.org For instance, a 3-ethynylpyridine (B57287) could be coupled with a 2-halonaphthalene, followed by subsequent transformation of the alkyne linker. The reaction can often be carried out under mild conditions. wikipedia.org Modified protocols have been developed that are copper-, amine-, and solvent-free. organic-chemistry.org

Copper-Catalyzed Coupling Strategies (e.g., Ullmann-type)

The Ullmann reaction , a classic copper-catalyzed method, traditionally involves the coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.org Modern "Ullmann-type" reactions have expanded the scope to include the coupling of aryl halides with a variety of nucleophiles, including arenes, to form unsymmetrical biaryls. organic-chemistry.orgnih.gov These reactions provide a cost-effective alternative to palladium-catalyzed methods. organic-chemistry.org The synthesis of this compound could potentially be achieved through a copper-catalyzed cross-coupling of a 3-halopyridine with a naphthalene derivative. Ligand development has been crucial in enabling these reactions to proceed under milder conditions with improved yields and functional group tolerance. nih.gov

Rhodium-Catalyzed C-H Arylation and Functionalization

Rhodium catalysts have emerged as powerful tools for direct C-H arylation, offering a more atom-economical approach to biaryl synthesis by avoiding the pre-functionalization of one of the coupling partners. nih.gov Rhodium(III)-catalyzed C-H activation has been successfully applied to the arylation of various arenes and heterocycles. dicp.ac.cnnih.govresearchgate.net For the synthesis of this compound, this could involve the direct coupling of pyridine (B92270) with a naphthalene derivative or vice-versa. chinesechemsoc.org Pyridine itself can act as a directing group to guide the C-H activation to the desired position. chinesechemsoc.org

Table 2: Rhodium-Catalyzed Direct Arylation of Pyridine Derivatives
Pyridine SubstrateArylating AgentRhodium CatalystOxidant/AdditiveProductSelectivity
2-Substituted PyridineAryl Halide[Rh(coe)2Cl]2Ag2CO3Arylated PyridineOrtho-selective
Ferrocenyl PyridineAryl Bromide[Rh(C2H4)2Cl]2-Planar Chiral FerroceneHigh enantioselectivity chinesechemsoc.org

Other Metal-Mediated and Catalyzed Routes

Besides palladium, copper, and rhodium, other transition metals have been utilized in cross-coupling reactions. Nickel catalysts, for example, are often used in Negishi couplings and can be a more economical alternative to palladium. wikipedia.orgorganic-chemistry.org The Hiyama cross-coupling, which employs organosilicon reagents, is another valuable method for C-C bond formation catalyzed by transition metals. mdpi.com

C-H Activation Methodologies for Direct Arylation

Direct C-H activation is a rapidly evolving field that offers a more sustainable and efficient approach to the synthesis of biaryls by eliminating the need for pre-functionalized starting materials. researchgate.net Both palladium and rhodium are prominent catalysts in this area.

Palladium-catalyzed direct C-H arylation of pyridines can be achieved with predictable regioselectivity, often influenced by the electronic properties of the pyridine ring. nih.gov For instance, electron-deficient pyridines can undergo C-4 arylation. nih.gov The choice of ligands and additives is crucial for achieving high yields and selectivity. nih.gov Similarly, the direct C-H arylation of naphthalene has been demonstrated using palladium catalysis. researchgate.net

Rhodium-catalyzed C-H activation provides a complementary approach, often with different regioselectivity compared to palladium. dicp.ac.cnnih.gov These reactions can proceed under mild conditions and have been used for the synthesis of complex molecules. nih.gov The direct coupling of pyridine and naphthalene derivatives through C-H activation represents a highly desirable and atom-economical route to this compound.

Cycloaddition Reactions and Annulation Pathways

Cycloaddition and annulation reactions offer powerful strategies for the de novo construction of the pyridine or naphthalene ring systems, which can then be further functionalized to yield the target molecule.

Diels-Alder reactions , a type of [4+2] cycloaddition, are a classic method for the formation of six-membered rings. acsgcipr.orgrsc.org Pyridine rings can be synthesized through hetero-Diels-Alder reactions where a 1-azadiene reacts with a dienophile. rsc.org Inverse electron-demand Diels-Alder reactions, often involving electron-poor dienes like 1,2,4-triazines, can also lead to the formation of a pyridine ring after the extrusion of a small molecule. acsgcipr.org

Annulation pathways, where a new ring is fused onto an existing one, are also valuable. For example, substituted naphthalenes can be synthesized through the annulation of isoquinolines. nih.gov Similarly, annulation of anthranilic esters with N-pyridyl ureas can be used to synthesize quinazolin-2,4(1H,3H)-diones, demonstrating a method for constructing fused heterocyclic systems. nih.gov Three-component coupling reactions have also been developed for the synthesis of naphthalene derivatives from alkynes, Fischer carbene complexes, and benzaldehyde (B42025) hydrazones. nih.gov

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of this compound presents a considerable challenge due to the presence of two distinct aromatic systems with different electronic properties: the electron-deficient pyridine ring and the electron-rich naphthalene ring. The strategic modification of this scaffold requires a nuanced understanding of the inherent reactivity of each component to achieve the desired chemo- and regioselectivity.

The pyridine ring is generally susceptible to nucleophilic attack at the C2 and C4 positions, while electrophilic substitution is disfavored and, when forced, typically occurs at the C3 and C5 positions. Conversely, the naphthalene ring readily undergoes electrophilic substitution, with a preference for the C1 and C8 (alpha) positions over the C2, C3, C6, and C7 (beta) positions due to the greater stability of the resulting carbocation intermediates.

In the context of this compound, the two rings can electronically influence one another. The pyridine ring, being electron-withdrawing, will deactivate the naphthalene ring towards electrophilic attack to some extent. Conversely, the naphthalene ring will have a less pronounced electronic effect on the pyridine ring. Therefore, functionalization strategies can be directed to either ring system by carefully selecting the reaction conditions and reagents.

Table 1: Predicted Regioselectivity of Functionalization Reactions on this compound

Reaction TypeReagent/CatalystPredicted Major Product(s)Ring Functionalized
Electrophilic Aromatic SubstitutionNitrating mixture (HNO₃/H₂SO₄)3-(1-nitro-naphthalen-2-yl)pyridineNaphthalene
Nucleophilic Aromatic SubstitutionSodium methoxideNo reaction expected without an activating groupPyridine
Directed Ortho-metalationn-BuLi, then electrophileFunctionalization at C4 of the pyridine ringPyridine
HalogenationBr₂/FeBr₃Bromination on the naphthalene ringNaphthalene

This table is based on established principles of aromatic reactivity and may not reflect experimentally verified outcomes for this specific molecule.

Mechanistic Investigations of this compound Formation

The formation of the C-C bond between the pyridine and naphthalene rings in this compound is most commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. A detailed mechanistic understanding of these processes is crucial for optimizing reaction conditions and yields.

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst, is a widely employed method for this transformation. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the synthesis of this compound, this would typically involve the reaction of a 3-halopyridine with a naphthalene-2-boronic acid or ester.

Table 2: Key Steps in the Proposed Suzuki-Miyaura Synthesis of this compound

StepDescriptionIntermediate Species
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine, forming a Pd(II) complex.3-pyridyl-Pd(II)-halide complex
Transmetalation The naphthalene-2-boronic acid (activated by a base) transfers the naphthyl group to the Pd(II) complex, displacing the halide.3-pyridyl-Pd(II)-naphthyl complex
Reductive Elimination The 3-pyridyl and 2-naphthyl groups couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.This compound and Pd(0)

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. The synthesis of this compound can be made more sustainable by considering several key aspects of the reaction design.

The choice of solvent is critical, with a move away from volatile and hazardous organic solvents towards greener alternatives. The use of renewable solvents, or even water, can significantly improve the environmental profile of the synthesis. Catalyst selection is another important factor. The development of highly active and recyclable catalysts, including those based on earth-abundant metals or nanoparticle formulations, can reduce waste and cost. Furthermore, energy efficiency can be enhanced by employing alternative energy sources such as microwave irradiation, which can often lead to shorter reaction times and higher yields.

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Safer Solvents Use of bio-based solvents (e.g., Cyrene) or aqueous media.Reduced toxicity and environmental pollution.
Catalysis Employment of high-turnover number catalysts or recyclable heterogeneous catalysts.Minimized metal waste and improved process economy.
Energy Efficiency Utilization of microwave-assisted synthesis.Faster reaction rates and reduced energy consumption.
Atom Economy Preference for cross-coupling reactions over classical methods that generate stoichiometric byproducts.Higher efficiency in converting reactants to the desired product.
Renewable Feedstocks Exploration of synthetic routes starting from bio-derived precursors for the pyridine or naphthalene moieties.Reduced reliance on fossil fuels.

Coordination Chemistry of 3 Naphthalen 2 Yl Pyridine As a Ligand

Design Principles for Ligand-Metal Complexation of 3-(Naphthalen-2-yl)pyridine

The design of this compound as a ligand is based on several key principles of coordination chemistry:

Lewis Basicity and Donor Atom: The primary feature is the pyridine (B92270) ring, a heterocyclic aromatic compound with a nitrogen atom whose lone pair of electrons is not part of the aromatic π-system. This lone pair is available for donation to a Lewis acidic metal center, making the pyridine unit an effective L-type ligand. jscimedcentral.com

Steric Profile: The naphthalene (B1677914) group is attached at the 3-position of the pyridine ring. This placement is crucial as it imparts significant steric bulk without directly obstructing the nitrogen donor atom at the 1-position. This contrasts with substitution at the 2- or 6- (alpha) positions, which would create much greater steric hindrance and potentially limit the accessibility of the metal center. The steric influence of the naphthalene substituent can dictate the number of ligands that can coordinate to a metal ion and influence the geometry of the resulting complex.

Electronic Effects: The naphthalene substituent, being an extended π-system, can influence the electronic properties of the pyridine ring through inductive and resonance effects. This can modulate the pKa of the ligand and, consequently, its binding affinity for different metal ions. acs.org

Supramolecular Interactions: The large, flat surface of the naphthalene moiety is ideal for engaging in non-covalent interactions, particularly π-π stacking. mdpi.com In the context of a metal complex, these interactions can act in concert with the primary metal-ligand coordination bonds to direct the self-assembly of higher-order structures, such as dimers, polymers, or discrete cages. researchgate.net

Synthesis of Metal Complexes with this compound and its Analogs

The synthesis of metal complexes involving pyridyl ligands like this compound is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the nature of the metal's counter-ion, and the reaction conditions can be controlled to favor the formation of specific architectures. acs.org

For instance, the synthesis of palladium(II) complexes with 4-substituted pyridine ligands, which serves as a good model, demonstrates that reacting the ligand with a metal precursor like PdCl2 or Pd(NO3)2 can yield different products. acs.org Using a 2:1 ligand-to-metal ratio often produces neutral, di-substituted complexes of the type [ML2Y2] (where Y is an anion like Cl⁻), while using a large excess of the ligand can drive the equilibrium towards the formation of cationic, tetra-substituted complexes like [ML4]Y2. acs.org

The general synthetic approach involves dissolving the metal salt and the ligand, often separately, in a solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, DMSO) and then combining the solutions. jscimedcentral.comekb.eg Heating or refluxing the mixture may be required to facilitate the reaction. ekb.eg The resulting complex often precipitates from the solution upon cooling or addition of a less-polar co-solvent and can be isolated by filtration. Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion techniques. bohrium.com

Depending on the metal ion, its preferred coordination geometry, and the ligand-to-metal ratio, this compound can form both mononuclear and polynuclear complexes.

Mononuclear Complexes: In these architectures, a single metal center is coordinated by one or more this compound ligands, along with other co-ligands or counter-ions to satisfy the metal's coordination sphere. Examples based on analogous pyridine ligands include square planar [PdL2Cl2] and octahedral [NiL4Cl2] structures. acs.orgcyberleninka.ru In a study of N-thiophosphorylated thioureas, it was shown that polynuclear copper(I) complexes could be readily converted to mononuclear species like [Cu(phen)L] or [Cu(PPh3)2L] by introducing strongly coordinating ancillary ligands like 1,10-phenanthroline (B135089) (phen) or triphenylphosphine (B44618) (PPh3). rsc.org

Polynuclear Complexes: These structures contain two or more metal centers bridged by ligands. While this compound itself is a monodentate ligand and does not inherently act as a bridge, polynuclear structures can form through bridging anionic co-ligands (e.g., halides, carboxylates) or in cases where the ligand itself is part of a larger, designed bridging system. Research on related systems shows the formation of dinuclear, trinuclear, and tetranuclear species. rsc.orgresearchgate.net For example, copper(I) has been shown to form polynuclear complexes with thiourea-type ligands, such as the cubane-like [Cu4L4] and the cyclooctamer [Cu8L8]. rsc.org Similarly, lanthanide ions have been used with pyridine-3,5-dicarboxylate (B1229872) to construct cyclic tetranuclear structures. researchgate.net

This compound and its analogs form stable complexes with a variety of d-block transition metals.

Copper (Cu): Copper(I) complexes with related N-donor ligands have been synthesized, showing a propensity to form both polynuclear clusters and, in the presence of phosphine (B1218219) co-ligands, mononuclear complexes. rsc.org Copper(II) complexes with tridentate Schiff base ligands incorporating a pyridine ring have been shown to adopt a distorted square pyramidal geometry. bohrium.com

Palladium (Pd): Palladium(II) readily forms square-planar complexes with pyridine ligands. acs.org Based on extensive studies of 4-substituted pyridines, it is expected that this compound would form both neutral complexes like [Pd(3-Naph-py)2Cl2] and cationic species such as Pd(3-Naph-py)42. acs.org These complexes are often studied for their utility in catalysis, such as Suzuki-Miyaura and Heck cross-coupling reactions. acs.org

Ruthenium (Ru): Ruthenium(II) complexes containing pyridyl units are of great interest for their photophysical and electrochemical properties. mdpi.com Ruthenium(II) typically forms octahedral complexes. For example, the related ligand 2,6-bis(pyrazol-1-yl)pyridine (bpp) forms [Ru(bpp)(DMSO)Cl2], which exhibits a distorted octahedral geometry and quasi-reversible redox processes corresponding to the Ru³⁺/Ru²⁺ couple. mdpi.com

Nickel (Ni): Nickel(II), with its d⁸ electron configuration, commonly forms octahedral or square-planar complexes. jscimedcentral.com Studies on Ni(II) complexes with tripodal and bidentate ligands containing both pyridine and triazole donors show the formation of distorted octahedral [NiL2] or [NiL3] type complexes. nationalmaglab.org These systems are paramagnetic (S=1) and are excellent models for studying electronic structure and magnetic anisotropy. nationalmaglab.org

Zinc (Zn): As a d¹⁰ metal ion, Zinc(II) is diamagnetic and typically forms tetrahedral or octahedral complexes without the influence of ligand field stabilization energy. cyberleninka.ru Its complexes are often used as benchmarks or for studying ligand-driven self-assembly processes where the electronic properties of the metal are not the primary focus. longdom.org

The primary coordination mode for this compound is as a monodentate N-donor ligand . The nitrogen atom of the pyridine ring coordinates to the metal center via its available lone pair of electrons.

The binding affinity is influenced by several factors:

The Hard-Soft Acid-Base (HSAB) Principle: Transition metals like Cu(II), Ni(II), and Zn(II) are borderline acids, showing strong affinity for the borderline base pyridine nitrogen.

Ligand Basicity (pKa): The electron-donating or -withdrawing nature of the substituent on the pyridine ring affects the electron density on the nitrogen atom and thus its basicity. A more basic ligand generally forms a stronger coordinate bond. The naphthalene group is generally considered to be weakly electron-withdrawing. Studies on 4-substituted pyridine complexes with Pd(II) have shown a clear correlation between the ligand's pKa and the properties of the resulting complex. acs.org

Steric Hindrance: While the 3-position is less encumbered than the 2-position, the bulky naphthalene group can still create steric repulsion between adjacent ligands, potentially weakening the metal-ligand bonds or limiting the number of ligands that can coordinate compared to a smaller ligand like unsubstituted pyridine.

Binding can be definitively confirmed by single-crystal X-ray diffraction, which provides precise bond lengths and angles. bohrium.com Spectroscopic methods like FT-IR also provide evidence of coordination, as the vibrational frequencies of the pyridine ring (especially C=N and C=C stretching modes) typically shift upon complexation. ekb.eg

Ligand Field Theory and Electronic Structure Analysis of this compound Complexes

The electronic properties of complexes containing this compound are governed by the interaction between the metal's d-orbitals and the ligand. This is described by Ligand Field Theory (LFT). researchgate.net

For open-shell transition metals like Ni(II) (d⁸) or Cu(II) (d⁹), the coordination of ligands lifts the degeneracy of the d-orbitals. In an octahedral field, typical for many Ni(II) complexes, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. The energy separation is denoted as 10Dq. nationalmaglab.org

A detailed study on octahedral Ni(II) complexes with related pyridyl-triazole ligands provides a framework for analysis. nationalmaglab.org

Optical Spectroscopy (UV-Vis): The electronic absorption spectra of these complexes show d-d transitions, which correspond to the energy required to promote an electron from a lower to a higher d-orbital. The positions of these bands can be used to determine ligand field parameters like the Racah parameter (B) and 10Dq. nationalmaglab.org

Magnetic Properties: Octahedral Ni(II) complexes typically have two unpaired electrons (S=1) and are paramagnetic. In environments with lower than cubic symmetry, which is expected for complexes with a large, asymmetric ligand like this compound, the spin states are further split even in the absence of a magnetic field. This is known as zero-field splitting (ZFS), which is described by the axial (D) and rhombic (E) parameters. nationalmaglab.org

High-Frequency and -Field EPR (HFEPR): HFEPR is a powerful technique used to accurately determine the g-tensor and the ZFS parameters D and E for integer spin systems like Ni(II). nationalmaglab.org

The table below shows representative data for distorted octahedral Ni(II) complexes with N-donor ligands, illustrating the types of parameters determined in such studies.

Complex FragmentD (cm⁻¹)E/Dg_isoReference
[Ni(N-donor)₆]+8.780.172.16 nationalmaglab.org
[Ni(N-donor)₆]+6.440.152.15 nationalmaglab.org
[Ni(N-donor)₆]+4.930.232.16 nationalmaglab.org
Table 1: Representative Zero-Field Splitting (ZFS) and g-tensor parameters for distorted octahedral Ni(II) complexes with various tripodal and bidentate N-donor ligands as determined by HFEPR spectroscopy. The sign of D indicates the relative energy of the spin sublevels.

Computational Analysis: Density Functional Theory (DFT) and other quantum chemical calculations are used to optimize the geometries of the complexes and to analyze their electronic structures. These calculations can predict d-orbital splitting, characterize the nature of the metal-ligand bonding (e.g., σ-donor strength), and help rationalize the experimentally observed magnetic and spectroscopic properties. nationalmaglab.org

Supramolecular Assemblies and Self-Organization Mediated by this compound Ligands

Supramolecular chemistry focuses on the assembly of molecular building blocks into larger, ordered architectures through non-covalent interactions. mdpi.com Coordination-driven self-assembly, which uses strong and directional metal-ligand bonds, is a primary strategy for constructing discrete 2D and 3D structures like molecular polygons and polyhedra. researchgate.netnih.govresearchgate.net

The this compound ligand is well-suited for this purpose due to its combination of a directional coordination site and a large aromatic surface.

Metal-Directed Self-Assembly: By combining a ligand like this compound with metal ions that have a strong geometric preference (e.g., square-planar Pd(II) or Pt(II)), it is possible to form discrete supramolecular structures. For example, combining linear bipyridyl ligands with 90° cis-blocked Pd(II) units famously leads to the formation of molecular squares. researchgate.net

Role of π-π Stacking: The naphthalene moiety can participate in π-π stacking interactions. These forces can work cooperatively with the metal-coordination bonds to stabilize the resulting supramolecular assembly, influence the packing of molecules in the crystal lattice, and potentially direct the formation of a specific architecture over others.

Formation of Coordination Polymers: In addition to discrete assemblies, this ligand could be incorporated into larger, repeating structures known as coordination polymers or metal-organic frameworks (MOFs). While this compound itself is monodentate, it could be functionalized (e.g., by adding another donor group) to become a bridging linker, or it could act as a terminal "capping" ligand on a larger polymeric framework. researchgate.netnih.gov Research on lanthanide complexes with pyridine-3,5-dicarboxylate shows the formation of 3D frameworks containing 1D channels, demonstrating how pyridyl units contribute to extended networks. researchgate.net

Catalytic Applications of 3 Naphthalen 2 Yl Pyridine and Its Metal Complexes

Homogeneous Catalysis Utilizing 3-(Naphthalen-2-yl)pyridine Ligands

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid phase. The this compound scaffold serves as a versatile ligand that can be modified to fine-tune the catalytic activity of metal centers.

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Metal complexes bearing this compound-based ligands have demonstrated efficacy in these reactions.

For instance, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed for the synthesis of this compound itself. In one study, the cross-coupling of aryl phosphates with a suitable boronic acid derivative in the presence of a Ni(PCy₃)₂Cl₂ catalyst yielded this compound. researchgate.net Similarly, palladium catalysts, such as Pd(OAc)₂ with an S-Phos ligand, have been utilized in Suzuki-Miyaura reactions to synthesize various substituted pyridines, including those with naphthalene (B1677914) moieties. beilstein-journals.org

The Suzuki-Miyaura reaction has also been used to prepare more complex structures containing the this compound framework. For example, 6-(naphthalen-2-yl)-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine was synthesized via a cross-coupling reaction of naphthalen-2-ylboronic acid with the corresponding bromo-substituted imidazo[1,2-a]pyridine. semanticscholar.org Another example is the synthesis of 6-chloro-1-methyl-3-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]pyridine through a one-pot Suzuki-Miyaura cross-coupling reaction. acs.org

Beyond C-C bond formation, the Heck reaction, another palladium-catalyzed cross-coupling method, has been used to synthesize derivatives like ethyl (E)-3-(naphthalen-2-yl)but-2-enoate. nih.gov These examples highlight the utility of cross-coupling reactions in building molecules that incorporate the this compound unit.

Table 1: Examples of Cross-Coupling Reactions Involving this compound Derivatives

Reaction TypeCatalyst/ReagentsProductYield (%)Reference
Suzuki-MiyauraNi(PCy₃)₂Cl₂This compound58 researchgate.net
Suzuki-MiyauraPd(OAc)₂/S-Phos, arylboronic acids3,5-Diaryl-2,4,6-trimethylpyridines65-74 beilstein-journals.org
Suzuki-MiyauraNot specified6-(Naphthalen-2-yl)-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine63 semanticscholar.org
Suzuki-MiyauraNot specified6-Chloro-1-methyl-3-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]pyridine92 acs.org
Heck ReactionNot specifiedEthyl (E)-3-(naphthalen-2-yl)but-2-enoateNot specified nih.gov

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer or diastereomer, is of paramount importance in medicinal chemistry and materials science. Chiral ligands derived from the this compound backbone can induce stereoselectivity in metal-catalyzed reactions.

While direct examples of this compound in asymmetric catalysis are not extensively documented in the provided search results, related structures highlight the potential of this scaffold. For instance, atropisomeric isoquinoline (B145761) derivatives, which share structural similarities with naphthalenyl-pyridines, have been used as backbones for successful chiral ligands like QUINOX in asymmetric catalysis. researchgate.net The development of chiral N-oxides of pyridine (B92270) derivatives has also been a fruitful area in organocatalysis. researchgate.net

Furthermore, yttrium triflate (Y(OTf)₃) in combination with chiral ligands has been shown to catalyze asymmetric aldol (B89426) condensations. One such reaction produced (R)-4-hydroxy-4-(naphthalen-2-yl)butan-2-one with high yield and enantioselectivity. mdpi.com This demonstrates the potential of using metal complexes with chiral ligands, where a modified this compound could serve as the chiral auxiliary, to achieve stereoselective transformations.

Stereoselective synthesis of aminonaphthols, which can act as chiral ligands, has been achieved through methods like the Betti condensation. researchgate.net These aminonaphthols have shown promise in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). researchgate.net This suggests a pathway for creating chiral ligands that could incorporate a naphthalenyl-pyridine structure for asymmetric catalysis.

Metal complexes of this compound and its derivatives are also active in oxidation and reduction catalysis. A notable application is in water oxidation, a key process in artificial photosynthesis. acs.orgnih.gov Ruthenium complexes with polypyridyl ligands, which can include naphthalenyl-pyridine motifs, have been investigated as water oxidation catalysts (WOCs). mdpi.com For example, a dinuclear ruthenium complex with a rigid polypyridyl ligand demonstrated improved catalytic performance for chemical water oxidation. mdpi.com

In the realm of C-H oxidation, copper catalysis has been used for the oxygen-free oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones, with water as the oxygen source. mdpi.com This methodology was successfully applied to synthesize naphthalen-2-yl(pyridin-2-yl)methanone. mdpi.com

Ruthenium(II) complexes containing pyrazolyl-(2-indolyl)-pyridine ligands have been shown to effectively catalyze the dehydrogenation of alcohols. arabjchem.org For instance, the dehydrogenation of naphthalen-2-yl-ethanol to the corresponding ketone was achieved with high yield using such a catalyst. arabjchem.org

The electrochemical hydrogenation of pyridines to piperidines has been demonstrated using a carbon-supported rhodium catalyst. nih.gov While not directly involving this compound, this highlights the potential for catalytic reduction of the pyridine ring within such a molecule.

Heterogeneous Catalysis Incorporating this compound Frameworks

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst in a liquid or gas phase reaction. This offers advantages in catalyst separation and recycling. Metal-organic frameworks (MOFs) are a class of porous crystalline materials that are promising for heterogeneous catalysis. acs.orgresearchgate.net

While specific examples of MOFs constructed directly from this compound are not prevalent in the search results, the principles of MOF catalysis are relevant. MOFs can be designed with specific functionalities to act as catalysts. acs.org For instance, pyridine-2,3-dicarboxylate has been used to create MOFs that are active in Knoevenagel condensation and C-H bond activation. acs.org It is conceivable that this compound derivatives with appropriate functional groups could be incorporated as linkers in MOFs to create novel heterogeneous catalysts.

Covalent organic frameworks (COFs) are another class of porous polymers with potential in heterogeneous catalysis. mdpi.com Palladium-loaded COFs have shown excellent catalytic performance in Heck reactions. mdpi.com A this compound moiety could potentially be integrated into a COF structure to create a tailored heterogeneous catalyst.

Photoredox and Electrocatalysis Involving this compound Systems

Photoredox and electrocatalysis utilize light or electricity, respectively, to drive chemical reactions. These methods offer green and sustainable alternatives to traditional chemical processes.

Ruthenium and iridium complexes are common photoredox catalysts, and their reactivity can be tuned by the ligands. acs.orgjst.go.jpnih.govresearchgate.netacs.org While direct use of this compound in this context is not explicitly detailed, the principles of photoredox catalysis are applicable. For example, [Ru(bpy)₃]²⁺ (where bpy is 2,2'-bipyridine) is a classic photoredox catalyst used in a wide range of organic transformations. acs.org The electronic properties of this compound could be harnessed to create novel photoredox catalysts with tailored redox potentials.

In the field of electrocatalysis, copper(II) complexes with redox-active ligands have been investigated for CO₂ reduction and hydrogen evolution. mdpi.com A copper(II) complex with a substituted benzimidazole (B57391) ligand showed electrocatalytic activity for hydrogen evolution. mdpi.com Rhenium complexes with pyridine-based ligands have also been studied for the electrocatalytic reduction of CO₂. researchgate.net This suggests that metal complexes of this compound could be designed for electrocatalytic applications.

Furthermore, an electrochemical multicomponent reaction has been developed for the synthesis of complex spiro compounds, including a derivative of 3-(naphthalen-1-yl)pyridine. mdpi.com This demonstrates the potential of electrosynthesis in constructing molecules containing the naphthalenyl-pyridine scaffold.

Advanced Materials Science Applications of 3 Naphthalen 2 Yl Pyridine

Organic Electronics and Optoelectronic Materials (e.g., OLEDs, Luminescent Emitters)

The pyridine-naphthalene structural motif is a key component in the design of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). The combination of the electron-transporting pyridine (B92270) moiety and the hole-transporting, luminescent naphthalene (B1677914) core allows for the creation of bipolar host materials, efficient emitters, and stable transport layer components. dokumen.pubunimib.itacs.orgresearchgate.net Derivatives of 3-(naphthalen-2-yl)pyridine are explored for their potential in producing highly efficient and stable electroluminescent devices. iucr.org

Research has demonstrated the utility of related structures in various OLED applications. Iridium(III) complexes incorporating ligands like 2-(naphthalen-2-yl)pyridine are recognized for their role in light-emitting devices due to high quantum yields and electrochemical stability. researchgate.net Similarly, copper(I) iodide coordination complexes formed with pyridine-based ligands are highly emissive and have been successfully used as the emissive layer in OLEDs. nih.gov For instance, a device using a complex formed by the in-situ codeposition of copper(I) iodide and 3,5-bis(carbazol-9-yl)pyridine achieved a maximum external quantum efficiency (EQE) of 4.4% with pure green emission. nih.gov

Derivatives designed to enhance specific properties, such as thermally activated delayed fluorescence (TADF), are of significant interest. By strategically modifying the pyridine core, researchers have developed efficient TADF emitters. frontiersin.org For example, 3-pyridinecarbonitrile derivatives have been developed as TADF emitters, with a green emitter, 2PXZNN, achieving a high maximum external quantum efficiency of 20.8% in a TADF OLED. frontiersin.org The introduction of a naphthalene group can further tune these properties, aiming for deep-blue or near-infrared emission. osaka-u.ac.jpbohrium.com A nondoped OLED prototype using 2,4,6-tris(pyren-1-yl)pyridine as the emissive layer displayed sky-blue electroluminescence and achieved a maximum EQE of 6.0%. acs.org

The table below summarizes the performance of OLEDs incorporating materials structurally related to this compound.

Emitter/Host Material TypeSpecific CompoundOLED PerformanceEmission ColorReference
Copper(I) Complex Emitter[CuI(mCPy)₂]₂EQE: 4.4%, Luminance: 9700 cd/m²Green nih.gov
TADF Emitter2PXZNN (a 3-pyridinecarbonitrile derivative)EQE: 20.8%Green frontiersin.org
TADF Emitter2AcNN (a 3-pyridinecarbonitrile derivative)EQE: 12%Sky-Blue frontiersin.org
Fluorescent Emitter2,4,6-tris(pyren-1-yl)pyridine (2,4,6-TPP)EQE: 6.0%Sky-Blue acs.org
Phosphorescent HostB3PyMPM (a pyrimidine (B1678525) derivative)Turn-on Voltage: 2.5 VGreen spiedigitallibrary.org

Chemo- and Biosensors Leveraging this compound Structures

The distinct electronic and binding properties of the naphthalene and pyridine moieties make their combined structure an excellent platform for designing chemo- and biosensors. acs.org The pyridine nitrogen atom can act as a binding site for metal ions, while the naphthalene group often serves as a fluorophore, whose emission properties change upon analyte binding. researchgate.net This interaction can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorometric sensor). researchgate.net

A novel Schiff-base derivative, PNOL, which incorporates both pyridine and naphthalene units, has been synthesized and demonstrated to be an efficient and selective colorimetric sensor for Fe³⁺, Fe²⁺, and Cu²⁺ ions. researchgate.net The binding of these metal ions to the sensor results in a distinct color change visible to the naked eye, highlighting its potential for applications in environmental monitoring and analytical chemistry. researchgate.net The recognition mechanism often involves the formation of a complex between the metal ion and the nitrogen atoms of the imine group and the pyridine ring. researchgate.net

Furthermore, the versatility of this scaffold allows for the development of fluorescent "turn-on" or "turn-off" sensors. For example, pyridine-based fluorescent chemosensors have been designed for the selective detection of various metal ions, including Pb²⁺ and Ag⁺. mdpi.com Derivatives such as (E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide are also being investigated for their potential in creating novel sensor materials. The design often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of an ion restricts intramolecular rotation and enhances fluorescence emission. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the field of crystal engineering, this compound and its functionalized derivatives serve as versatile organic linkers or ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgmdpi.com The pyridine nitrogen provides a well-defined coordination site for metal ions, while the rigid and planar naphthalene backbone helps in directing the formation of extended, often porous, structures. acs.org The combination of these two units in a single ligand allows for the creation of frameworks with specific topologies and functionalities, such as luminescence or catalytic activity. acs.orgrsc.org

A notable example is a two-dimensional copper coordination polymer, {[Cu(C₁₇H₁₁N₂O₃)₂(H₂O)]·2H₂O}n, constructed using 6-(nicotinamido)-2-naphthoic acid as a ligand. iucr.org This ligand contains both a naphthalene core and a pyridine-3-carboxamido group, which coordinate to Cu²⁺ ions to form a 2D polymer sheet. iucr.org The structure is further stabilized by hydrogen bonding. iucr.org

The structural diversity of MOFs and coordination polymers can be tuned by modifying the ligand structure or the metal center. researchgate.netrsc.org For instance, researchers have synthesized a family of Cu(II)-based MOFs using various pyridyl-isophthalate ligands, including one that incorporates a naphthalene unit, namely 5-[4-(pyridin-4-yl)naphthalen-1-yl]benzene-1,3-dicarboxylic acid. researchgate.net Similarly, Cd(II) and Zn(II) coordination polymers have been built from olefinic ligands containing both benzimidazole (B57391) and pyridine moieties, resulting in structures ranging from 1D chains to 3D networks with intense luminescence. acs.org

The table below presents examples of coordination polymers and MOFs constructed using ligands containing pyridine and/or naphthalene functionalities.

Polymer/MOF NameMetal IonLigand(s)DimensionalityReference
{[Cu(C₁₇H₁₁N₂O₃)₂(H₂O)]·2H₂O}nCu(II)6-(nicotinamido)-2-naphthoic acid2D iucr.org
[Zn(2,3-pydc)(bpp)]·2.5H₂OZn(II)Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane3D (interpenetrated) rsc.org
[Cd(2,3-pydc)(bpp)(H₂O)]·3H₂OCd(II)Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane3D rsc.org
Zn(II)-based oligoIRMOFZn(II)Dimeric 1,4-benzene dicarboxylic acid with pendant pyridine3D rsc.org
TTF/NDI-based MOFZn(II)Tetrathiafulvalene tetracarboxylate (TTFTB), N,N′-bis(4-pyridylmethyl)-naphthalene diimide (bpmNDI)3D (interpenetrated) acs.org

Polymer Chemistry and Functional Macromolecules Derived from this compound

The incorporation of the this compound moiety into macromolecular structures is a strategy to develop functional polymers with enhanced thermal stability, specific electronic properties, and improved processability. unimelb.edu.au Both the naphthalene and pyridine rings contribute to the final properties of the polymer. The rigid, planar structure of the naphthalene ring can increase the rigidity and glass transition temperature (Tg) of the polymer, while the polar pyridine ring can improve solubility in certain solvents and introduce specific interaction sites. nih.gov

An example of this approach is the development of novel phthalonitrile (B49051) (PN) resins. nih.gov By introducing both a pyridine structure and a naphthalene ring into the polymer backbone, researchers have been able to significantly improve the thermal properties of the resulting thermosets. nih.gov For instance, a phthalonitrile monomer (DPTP) cured with a naphthalene-containing agent (ANP) exhibited superior thermal stability compared to those cured with other agents. nih.gov

Coordination polymers, as discussed in the previous section, are a class of macromolecules where the pyridine-naphthalene ligand is an integral part of the repeating unit, linked by metal ions. iucr.org Beyond coordination polymers, the pyridine-naphthalene motif can be incorporated into organic polymers like polyimides. A series of new polyimides have been synthesized through the condensation of novel diamine monomers containing pyridine bridges with various aromatic dianhydrides. researchgate.net These polyimides exhibit high glass transition temperatures (199–319°C) and excellent thermal stability. researchgate.net The synthesis of polyimides based on diamines like 2,3-bis(4-aminophenoxy)naphthalene also underscores the utility of the naphthalene unit in creating high-performance polymers. acs.org

The table below shows the thermal properties of phthalonitrile polymers cured with different agents, illustrating the effect of incorporating a naphthalene ring.

Polymer IDCuring AgentT₅% (Nitrogen)T₁₀% (Nitrogen)Char Yield @ 1000°C (Nitrogen)Reference
Polymer 1ODA450°C466°C55.3% nih.gov
Polymer 2APPH454°C471°C57.2% nih.gov
Polymer 3ANP (Naphthalene-containing)460°C477°C60.4% nih.gov

Theoretical and Computational Investigations of 3 Naphthalen 2 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools to investigate the intrinsic properties of 3-(naphthalen-2-yl)pyridine and its derivatives at the molecular level. These computational methods provide detailed insights into the electronic structure, molecular geometry, and reactivity, complementing experimental findings.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound and related structures are significantly influenced by the arrangement of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

For instance, in a study of 2,7-bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)naphthalene, a related compound featuring pyridine (B92270) and naphthalene (B1677914) moieties, the HOMO-LUMO energy gap was calculated to be 8.29 eV, indicating a stable molecule. researchgate.net The distribution of these orbitals is also informative. In many pyridine-naphthalene systems, the HOMO is often localized on the electron-rich naphthalene ring, while the LUMO is centered on the electron-deficient pyridine ring and any associated electron-withdrawing groups. scielo.br This separation of frontier orbitals is fundamental to understanding charge transfer processes within the molecule.

DFT calculations have been employed to analyze the electronic structure of various derivatives. For example, in a study of 5-aryl-3-(napth-2-yl)-1H-pyrazole, the HOMO-LUMO gap was calculated to be as low as 0.10667 eV for one of the derivatives, suggesting potential biological activity. ripublication.com Similarly, for certain 2-acetyl pyridine derivatives, the HOMO-LUMO gap was found to be around 0.165 to 0.183 eV. scielo.br The precise energy values can be influenced by the choice of computational method and basis set, as well as the presence of substituents on the pyridine or naphthalene rings. wuxibiology.comresearchgate.net

Table 1: Calculated Electronic Properties of Selected Naphthalene-Pyridine Derivatives

Compound/SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
2,7-bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)naphthalene--8.29 researchgate.net
5-aryl-3-(napth-2-yl)-1H-pyrazole derivative--0.10667 ripublication.com
2-acetyl pyridine derivative--~0.165-0.183 scielo.br
3-bromo-5-(2,5-difluorophenyl)pyridine--- mdpi.com
3,5-bis(naphthalen-1-yl)pyridine--- mdpi.com

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is characterized by the relative orientation of the naphthalene and pyridine rings. Computational methods are used to determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. ripublication.com

In the solid state, as determined by X-ray crystallography for a related compound, 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, the naphthalene group is rotated by 35.6(5)° with respect to the central pyridone ring. iucr.org Theoretical calculations on similar structures, such as (Z)-N-(naphthalen-2-yl)-1-(5-nitrothiophen-2-yl)methanimine, have been performed to find the most favorable conformation by scanning the potential energy surface as a function of the torsion angle between the rings. researchgate.net These studies help in understanding the steric and electronic interactions that govern the molecule's shape. mdpi.comacs.org

Conformational analysis is crucial as the spatial arrangement of the molecule can significantly impact its properties and interactions with other molecules. For instance, large conformational changes, including the rotation of naphthyl groups, have been observed during photochemical reactions in coordination polymers containing naphthalene and pyridine moieties. researchgate.netrsc.org

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry provides valuable insights into the mechanisms of reactions used to synthesize this compound and its analogs. The Suzuki-Miyaura cross-coupling reaction is a common method for creating the C-C bond between the naphthalene and pyridine rings. nih.govnih.gov DFT studies can model the transition states and intermediates of the catalytic cycle, helping to understand the regioselectivity and efficiency of the reaction. nih.gov For instance, such studies have been applied to the synthesis of various pyridine derivatives, elucidating the role of the palladium catalyst and the effects of different substrates. mdpi.comnih.gov

Spectroscopic Property Predictions (Theoretical Basis)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. DFT and time-dependent DFT (TD-DFT) methods can be used to simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.netresearchgate.net

By calculating the vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data, aiding in the assignment of specific vibrational modes to the corresponding functional groups and skeletal motions of the molecule. acs.org Similarly, TD-DFT calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum, providing information about the excited states of the molecule. researchgate.netijsrset.com These theoretical predictions offer a deeper understanding of the relationship between the molecular structure and its spectroscopic signatures. nih.govrsc.org

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. While specific MD simulations for isolated this compound are not extensively reported in the provided context, this methodology is frequently applied to understand the interactions of similar, more complex systems in a biological or material science context.

For instance, MD simulations have been used to examine the stability of complexes formed between pyridine-naphthalene-containing ligands and biological targets like receptors or enzymes. nih.govsamipubco.comresearchgate.netsamipubco.com These simulations can track the movements and interactions of the ligand within a binding pocket over time, providing insights into the stability of the complex and the nature of the intermolecular forces at play. nih.govmdpi.com The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the simulated system. nih.govmdpi.com

Computational Design of Novel this compound Analogs for Specific Functions

Computational methods, particularly DFT, are pivotal in the rational design of novel analogs of this compound with tailored properties for specific applications. By systematically modifying the core structure with different functional groups, researchers can predict how these changes will affect the electronic, optical, and biological properties of the molecule. researchgate.netresearchgate.net

For example, in the context of materials science, DFT calculations can guide the design of new compounds with optimized HOMO-LUMO levels for use in electronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net In medicinal chemistry, computational approaches are used to design derivatives with enhanced binding affinity for specific biological targets. semanticscholar.orgnih.gov The introduction of various substituents on the pyridine ring has been studied computationally to understand their effect on the electron-donating ability of the pyridyl nitrogen, which is crucial for its role as a ligand in coordination chemistry. researchgate.net This predictive power accelerates the discovery of new functional molecules based on the this compound scaffold.

Biological Relevance and Chemical Probe Design Featuring 3 Naphthalen 2 Yl Pyridine Scaffolds

Molecular Design Principles for Biological Target Interactions

The design of biologically active molecules based on the 3-(naphthalen-2-yl)pyridine scaffold leverages key principles of molecular recognition to achieve potent and selective interactions with protein targets. The inherent properties of the scaffold—a hydrogen bond-accepting pyridine (B92270) nitrogen and an extensive, flat naphthalene (B1677914) surface capable of π-stacking and hydrophobic interactions—are strategically exploited by medicinal chemists.

A central strategy involves using the scaffold as a core to which various functional groups are appended to target specific enzymes, such as kinases, which are crucial in cancer and inflammation pathways. For instance, derivatives have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.govbohrium.com In these designs, the naphthalene moiety often occupies a hydrophobic pocket in the enzyme's active site, while the pyridine ring and its substituents form critical hydrogen bonds and other interactions with key amino acid residues. nih.govbohrium.com The design of these inhibitors often begins with a known active compound, which is then modified to improve its biological activity and selectivity. nih.govnih.gov

Similarly, derivatives of aryl pyridine featuring a naphthalen-2-yl group have been developed as dual inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth and metastasis. nih.gov The design principle here is to create a molecule that can simultaneously fit into the ATP-binding sites of both kinases. nih.gov The naphthalene group plays a crucial role in anchoring the molecule within the binding pocket.

Beyond kinases, the scaffold has been incorporated into molecules targeting other protein classes. In the development of anticonvulsant agents, dihydropyridine (B1217469) derivatives containing a naphthalen-2-yl group were designed to interact with the GABA-A receptor, a key player in regulating neuronal excitability. nih.gov The design was based on the structure of the neurotransmitter GABA, aiming to mimic its interactions to control seizure generation. nih.gov

The strategic placement of pharmacophores with hydrogen bonding potential, such as morpholine, pyridine, or imidazole, attached to the core scaffold, has been shown to be critical. nih.gov These groups can engage in hydrogen bonding within the ATP-binding domain of kinases, significantly enhancing binding affinity. nih.gov The tert-butyl group is another critical binding element, designed to occupy a specific lipophilic domain within a kinase. nih.gov This highlights a modular design approach, where different parts of the molecule are optimized for specific interactions—the naphthalene for hydrophobic pockets, the pyridine for hinge binding, and appended groups for accessing other regions of the active site.

Structure-Activity Relationship (SAR) at a Theoretical and In Vitro Level

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR analyses have revealed how specific structural modifications influence their biological activity against various targets.

In the context of CDK2 inhibition, research has shown that the substitution pattern on the pyridine ring is critical. A series of pyridine, pyrazolopyridine, and furopyridine derivatives featuring a 6-(naphthalen-2-yl) moiety were synthesized and tested. nih.govnih.gov The study found that a chloro group at the C2 position of the pyridine ring (as in 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile) resulted in potent CDK2 inhibition with an IC₅₀ value of 0.24 µM. nih.govnih.gov This indicates that an electron-withdrawing group at this position enhances activity. Further modifications, such as the introduction of a chloroacetate (B1199739) or a pyrazolo[3,4-b]pyridin-3-amine moiety, also yielded highly active inhibitors. nih.govnih.gov

For pyridine-3-carbonitrile (B1148548) derivatives targeting breast cancer cell lines, the nature of the substituent at the 4-position of the pyridine ring significantly impacts cytotoxicity. bohrium.com Compounds with a benzo[d] nih.govbohrium.comdioxol-5-yl group at this position, combined with the naphthalen-2-yl at position 6, showed promising anticancer effects. bohrium.comresearchgate.net The SAR analysis of 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives targeting c-MET and VEGFR-2 revealed that incorporating an indol-3-yl group alongside the naphthalen-2-yl sparked significant activity, with IC₅₀ values of 18 nM and 24 nM, respectively. nih.gov In contrast, a pyridine-3-yl analogue suppressed activity against both targets. nih.gov This highlights the importance of specific heterocyclic systems in modulating the inhibitory profile.

General SAR studies on pyridine derivatives confirm that their antiproliferative activity is highly dependent on the type and position of substituents. nih.gov The presence of groups like -OH, -C=O, and -NH₂ can enhance activity, whereas bulky groups or halogens may decrease it. nih.gov For dihydropyridine analogs targeting human tissue nonspecific alkaline phosphatase (h-TNAP), a 2-naphthyl substituted compound showed the highest inhibitory potential against both HeLa and MCF-7 cancer cell lines, whereas the corresponding 1-naphthyl isomer was inactive, demonstrating a strict positional requirement for the naphthalene substituent. mdpi.com

The following table summarizes the in vitro activity of selected this compound derivatives against their respective biological targets.

Compound/Derivative ClassBiological TargetKey Structural FeaturesMeasured Activity (IC₅₀)Reference
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/Cyclin A2Chloro group at pyridine C2; Thiophen-2-yl at C40.24 µM nih.gov, nih.gov
6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/Cyclin A2Fused pyrazole (B372694) ring0.65 µM nih.gov, nih.gov
1,3-diphenylurea appended pyridinec-METNaphthalen-2-yl and Indol-3-yl substituents18 nM nih.gov
1,3-diphenylurea appended pyridineVEGFR-2Naphthalen-2-yl and Indol-3-yl substituents24 nM nih.gov
Dihydropyridine analogHeLa Cancer Cells2-Naphthyl substituent53.47 ± 0.50 µM mdpi.com
Dihydropyridine analogMCF-7 Cancer Cells2-Naphthyl substituent38.71 ± 2.31 µM mdpi.com
4-(Benzo[d] nih.govbohrium.comdioxol-5-yl)-...-6-(naphthalen-2-yl) nicotinonitrile derivative (Compound 4)MCF-7 Cancer CellsBenzo[d] nih.govbohrium.comdioxol-5-yl at C411.23 µg/ml bohrium.com
4-(Benzo[d] nih.govbohrium.comdioxol-5-yl)-...-6-(naphthalen-2-yl) nicotinonitrile derivative (Compound 9)MCF-7 Cancer CellsHydrazide modification10.11 µg/ml bohrium.com

Use as Chemical Biology Probes

Chemical biology utilizes small organic molecules with defined biological activity as probes to study and manipulate biological systems. muni.cz These probes can be used to modulate protein interactions, investigate signaling pathways, and identify the function of specific proteins in a cellular context. muni.czontosight.ai The this compound scaffold is a promising starting point for the development of such chemical probes due to its demonstrated ability to selectively interact with important biological targets.

A high-quality chemical probe should ideally be potent, selective, and have a known mechanism of action. The development of selective inhibitors for kinases like ALK1 and ALK2 from a furo[3,2-b]pyridine (B1253681) core, a bioisostere of pyridine, demonstrates how a scaffold can be optimized for probe development. acs.org The resulting probe, MU1700, showed a remarkably improved selectivity profile compared to the parent compound, making it a valuable tool for studying the specific roles of ALK1/2 kinases. acs.org Similarly, derivatives of this compound that show high potency and selectivity for targets like CDK2 or c-MET/VEGFR-2 could be further developed into chemical probes. nih.govnih.gov

The naphthalene moiety itself is a fluorophore, which can be exploited in the design of fluorescent probes. muni.cz A chemical probe containing a properly substituted naphthalene chromophore can be used to study enzyme behavior using time-dependent fluorescence techniques. muni.cz For example, a naphthoquinone pyridyl tetrazole-based compound was synthesized and shown to act as a "turn-on" fluorescent probe for zinc ions, demonstrating high selectivity and sensitivity. ijpsonline.com This principle could be applied to this compound derivatives, where binding to a target protein could induce a change in the fluorescence of the naphthalene group, allowing for real-time monitoring of the interaction in living cells.

Insights from In Silico Studies for Molecular Interactions

In silico studies, particularly molecular docking, are powerful tools for understanding how ligands like this compound derivatives interact with their biological targets at an atomic level. These computational methods predict the binding pose and affinity of a molecule within a protein's active site, providing crucial insights that guide rational drug design. bohrium.comresearchgate.net

Molecular docking studies performed on pyridine derivatives designed as CDK2 inhibitors have suggested a binding mode similar to that of known reference inhibitors. nih.govnih.gov These studies help to rationalize the observed in vitro activity. For instance, docking of pyridine-3-carbonitrile derivatives into the active site of CDK2 revealed a good fit and identified key binding interactions that likely contribute to their antiproliferative effects on breast cancer cells. bohrium.com

In the design of anticonvulsant agents targeting the GABA-A receptor, molecular docking of substituted-(naphthalen-2-yl) dihydropyridine derivatives revealed significant interactions with key amino acid residues at the active site, including LEU B:99, TYR A:62, and THR B:202. nih.gov The favorable binding energies calculated in these simulations were in good agreement with the in vivo anticonvulsant activity observed for the compounds. nih.gov

The molecular recognition of small molecules by proteins depends on a variety of non-covalent interactions, including hydrogen bonds, salt bridges, and hydrophobic interactions. researchgate.net In silico models for this compound derivatives typically show the naphthalene ring positioned within a hydrophobic pocket of the target protein, engaging in favorable π-stacking or hydrophobic interactions. The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with backbone amide protons in the hinge region of kinases, a common binding motif for kinase inhibitors. acs.org For example, a crystal structure of a related pyridine-based inhibitor complexed with ALK2 confirmed a hydrogen bond interaction between the pyridine nitrogen and the hinge residue His286. acs.org These computational insights are invaluable for explaining observed SAR and for predicting how new modifications to the scaffold will affect target binding. bohrium.com

Future Research Directions and Emerging Paradigms for 3 Naphthalen 2 Yl Pyridine

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 3-(Naphthalen-2-yl)pyridine and its derivatives will increasingly focus on green chemistry principles, prioritizing sustainability and atom economy. Traditional cross-coupling methods, while effective, often generate stoichiometric amounts of waste. Modern approaches aim to mitigate this by activating ubiquitous C-H bonds.

Future synthetic strategies will likely pivot towards:

Direct C-H Arylation: Transition-metal-catalyzed C-H functionalization is a powerful, atom-economical strategy for forming C-C bonds. researchgate.netacs.org Future research will likely focus on the direct coupling of pyridine (B92270) with naphthalene (B1677914) derivatives, bypassing the need for pre-functionalized starting materials. beilstein-journals.org This reduces synthetic steps and waste.

Photoredox Catalysis: Light-mediated reactions offer a sustainable approach, often proceeding under mild conditions. The use of photoredox catalysts for the C-H arylation of pyridines has been demonstrated and could be adapted for the synthesis of this compound. acs.orgnih.gov

Aerobic Oxidation Reactions: Copper-catalyzed aerobic synthesis methods, which use environmentally benign oxidants like air or oxygen, are promising for constructing arylpyridines. organic-chemistry.org Developing a similar methodology for this compound would be a significant step towards a greener process.

[2+2+2] Cycloaddition Reactions: The transition metal-catalyzed [2+2+2] cycloaddition of nitriles and alkynes is a highly atom-economical method for constructing pyridine rings. rsc.org Tailoring this methodology for the synthesis of this compound by employing a naphthalene-containing alkyne or nitrile could provide a novel and efficient synthetic route.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic Strategy Key Advantages Potential Catalysts Relevant Findings
Direct C-H Arylation High atom economy, reduced synthetic steps.Palladium, Cobalt, Nickel.Enables direct coupling of arenes and heteroarenes, minimizing waste. researchgate.netbohrium.com
Photoredox Catalysis Mild reaction conditions, use of light as a renewable energy source.Iridium, Ruthenium complexes.Effective for C-H arylation of pyridines using in situ generated diazonium salts. acs.orgnih.gov
Aerobic Oxidation Use of air as a green oxidant, readily available starting materials.Copper salts.Copper-catalyzed synthesis of 2-arylpyridines from acetophenones has been achieved. organic-chemistry.org
[2+2+2] Cycloaddition High atom economy, access to complex pyridines.Cobalt, Rhodium, Iridium.Efficient for constructing substituted pyridines from simple building blocks. rsc.org

Exploration of Novel Catalytic Transformations and System Architectures

The unique electronic and structural features of this compound make it an attractive candidate for applications in catalysis, both as a ligand and as a substrate for further functionalization.

Future research in this area could explore:

Asymmetric Catalysis: As a chiral ligand precursor, derivatives of this compound could be designed for use in asymmetric catalysis. The development of chiral pyridine-derived ligands has been instrumental in advancing enantioselective reactions. researchgate.netacs.org The naphthalene unit could introduce beneficial steric and electronic effects, potentially leading to high enantioselectivity in metal-catalyzed transformations.

C-H Functionalization of the Biaryl Scaffold: Beyond its synthesis, the this compound core can be a substrate for further C-H activation, allowing for the introduction of new functional groups. researchgate.net This could lead to the creation of a library of derivatives with tailored properties.

Development of Novel Catalyst Systems: The pyridine nitrogen atom in this compound can act as a Lewis base, coordinating to transition metals to form novel catalytic complexes. wikipedia.org These complexes could exhibit unique reactivity in a variety of transformations, including cross-coupling and hydrogenation reactions.

Integration into Next-Generation Functional Materials with Tunable Properties

The combination of the pyridine and naphthalene moieties in this compound suggests its potential as a building block for advanced functional materials.

Emerging applications in materials science include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Pyridine-based ligands are widely used in the construction of MOFs and coordination polymers. stmarytx.edu The rigid structure of this compound could be exploited to create porous materials with applications in gas storage, separation, and catalysis. The naphthalene unit can also influence the photophysical properties of the resulting materials. rsc.org

Organic Light-Emitting Diodes (OLEDs): Bipyridine and other pyridine-containing ligands are components of highly efficient Ru(II) and Ir(III) complexes used in OLEDs. nih.gov The naphthalene group in this compound could be used to tune the emission color and efficiency of such complexes.

Sensors: The electron-rich naphthalene unit and the electron-deficient pyridine ring could act as a donor-acceptor system, making derivatives of this compound sensitive to their electronic environment. This could be harnessed for the development of fluorescent sensors for ions or small molecules.

Table 2: Potential Applications of this compound in Functional Materials

Material Type Key Role of this compound Potential Properties and Applications Relevant Research
MOFs/Coordination Polymers Organic linker or ligand.Porosity for gas storage/separation, catalytic activity. stmarytx.eduNaphthalene-anchored bis(pyridinecarboxamide) ligands have been used to create 1D coordination polymers. rsc.org
OLEDs Ligand for metal complexes (e.g., Ru, Ir).Tunable photoluminescence, improved device efficiency.Ru(II) complexes with bipyridine-type ligands show promising electro-optical properties. nih.govresearchgate.net
Sensors Fluorophore or chelating agent.Detection of metal ions or small molecules through changes in fluorescence.Pyridine-based molecules are used in sensing applications. sigmaaldrich.cn

Advanced Computational Methodologies for Predictive Design

Computational chemistry is poised to play a crucial role in accelerating the discovery and development of new applications for this compound.

Future computational approaches will likely involve:

Predictive Modeling of Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic, optical, and catalytic properties of this compound and its derivatives. This can guide the synthesis of new molecules with desired characteristics. researchgate.net

Generative Models for Catalyst Design: Machine learning and deep generative models are emerging as powerful tools for designing new catalysts. nih.govrsc.org By training these models on datasets of known catalysts, it may be possible to generate novel this compound-based ligands with enhanced catalytic activity.

Simulation of Material Properties: Molecular dynamics simulations can be employed to understand the self-assembly of this compound-based materials, such as MOFs, and to predict their bulk properties.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology

The full potential of this compound will be realized through interdisciplinary collaborations that bridge traditional scientific boundaries.

Key areas for future interdisciplinary research include:

Chemical Biology: Pyridine-containing small molecules have shown a wide range of biological activities. researchgate.netacs.org Screening this compound and its derivatives for activity against biological targets, such as enzymes or receptors, could lead to the discovery of new therapeutic agents. nih.gov Recent studies have identified pyridine-based compounds as inhibitors of enzymes like SARM1, highlighting the therapeutic potential of this scaffold. nih.gov

Supramolecular Chemistry: The ability of the pyridine and naphthalene units to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound an interesting building block for supramolecular assemblies with complex architectures and functions.

Organic Electronics: Collaboration between synthetic chemists and materials scientists will be crucial for integrating this compound into functional electronic devices, such as transistors and solar cells, and for understanding the structure-property relationships that govern their performance.

Q & A

Q. What are common synthetic routes for 3-(naphthalen-2-yl)pyridine derivatives?

  • Methodological Answer : A widely used method is the Suzuki-Miyaura cross-coupling reaction, where naphthalen-2-ylboronic acid reacts with halogenated pyridine precursors. For example, 4-(naphthalen-2-yl)pyridine was synthesized using this approach with a yield of 60% and high regioselectivity (C-4/C-2 > 99/1) . Alternative routes include Claisen-Schmidt condensation under basic conditions, as demonstrated in the synthesis of naphthalene-containing chalcone derivatives . Additionally, hydrazine-mediated cyclization (e.g., forming pyrazolo[3,4-b]pyridines) and glycosylation reactions with sugars (e.g., glucose or galactose) are effective for functionalized derivatives .

Q. How is NMR spectroscopy utilized in characterizing this compound derivatives?

  • Methodological Answer : 1^1H and 13^{13}C NMR provide critical structural insights. For instance, in 4-(naphthalen-2-yl)pyridine, the pyridyl protons resonate at δ 8.70 ppm (d, J = 6.0 Hz), while naphthalene protons appear as distinct multiplets (e.g., δ 8.12–7.96 ppm). Coupling constants (e.g., J = 5.7 Hz) confirm substitution patterns . For glycosylated derivatives, anomeric proton signals (δ ~5.3–5.9 ppm) validate sugar attachment .

Q. What safety precautions are essential when handling this compound-related compounds?

  • Methodological Answer : Follow GHS hazard classifications: wear PPE (gloves, goggles, lab coats) to mitigate acute toxicity risks (oral, dermal, inhalation; Category 4) . Avoid inhalation of fine powders and use fume hoods during synthesis. For reactive intermediates like acyl chlorides, work at low temperatures (e.g., −40°C) and under inert atmospheres . Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis of this compound derivatives?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties, such as reaction enthalpies and transition states. Becke’s 1993 study demonstrated a 2.4 kcal/mol deviation in atomization energies using such methods, enabling precise optimization of coupling reactions and regioselectivity . Basis sets like 6-31G* are recommended for geometry optimization of naphthalene-pyridine systems.

Q. What challenges arise in crystallographic refinement of this compound complexes?

  • Methodological Answer : Bulky naphthalene substituents often induce disorder in crystal lattices. SHELXL refinement requires careful handling of anisotropic displacement parameters and restraint of planar groups (e.g., pyridine rings). For example, the crystal structure of a naphthalene-chalcone derivative (R factor = 0.069) highlighted the importance of high-resolution data (>0.8 Å) to resolve overlapping electron densities .

Q. How do substituents on the naphthalene ring affect the electronic properties of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CN, -NO2_2) on the naphthalene moiety reduce pyridine’s electron density, altering redox potentials (e.g., cyclic voltammetry shifts). Computational studies (DFT) correlate Hammett constants (σ) with HOMO-LUMO gaps, while experimental UV-vis spectra show bathochromic shifts with extended conjugation .

Q. What strategies improve regioselectivity in the arylation of pyridine rings for derivatives like this compound?

  • Methodological Answer : Use directing groups (e.g., -Bpin) or transition-metal catalysts (e.g., Pd(PPh3_3)4_4) to favor C-4 arylation over C-2. In one study, boronic acid coupling at C-4 achieved >99:1 selectivity by optimizing solvent polarity (petroleum ether/EtOAc) and temperature (80°C) . Radical-mediated pathways (e.g., photoredox catalysis) offer complementary regioselectivity in metal-free systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.